4-Nitro-2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
4-nitro-2-(4-phenyl-1,3-thiazol-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9N3O4S/c21-15-11-7-4-8-13(20(23)24)14(11)16(22)19(15)17-18-12(9-25-17)10-5-2-1-3-6-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEVTFUQWJDQOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule comprises two primary structural elements: a 4-nitro-substituted isoindoline-1,3-dione ring and a 4-phenylthiazol-2-yl group at position 2. Retrosynthetic disconnection suggests two viable pathways:
- Core-first approach : Construct the isoindoline-dione scaffold followed by functionalization with the thiazole moiety.
- Thiazole-first approach : Synthesize the 4-phenylthiazol-2-amine precursor and condense it with a nitro-substituted phthalic anhydride.
The latter strategy is often favored due to the commercial availability of 4-nitrophthalic anhydride and well-established thiazole synthesis protocols.
Synthesis of 4-Phenylthiazol-2-amine
The 4-phenylthiazole moiety is synthesized via the Hantzsch thiazole synthesis , a robust method for constructing thiazoles from α-haloketones and thioureas.
Bromination of Acetophenone
Phenacyl bromide (2-bromoacetophenone) is prepared by brominating acetophenone in acetic acid using elemental bromine or $$ \text{HBr}/\text{H}2\text{O}2 $$:
$$
\text{PhCOCH}3 + \text{Br}2 \xrightarrow{\text{AcOH}} \text{PhCOCH}_2\text{Br} + \text{HBr}
$$
Yields typically exceed 80% under optimized conditions.
Thiazole Ring Formation
Phenacyl bromide reacts with thiourea in refluxing ethanol to yield 4-phenylthiazol-2-amine:
$$
\text{PhCOCH}2\text{Br} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{EtOH, reflux}} \text{PhC}3\text{NS}2\text{H}2\text{-2-NH}_2 + \text{HBr}
$$
The product is purified via recrystallization from ethanol, achieving >75% purity.
Condensation with 4-Nitrophthalic Anhydride
The isoindoline-1,3-dione core is formed by reacting 4-phenylthiazol-2-amine with 4-nitrophthalic anhydride. This step leverages the nucleophilic attack of the amine on the anhydride, followed by cyclodehydration.
Reaction Mechanism and Conditions
- Amic acid formation : The amine attacks one carbonyl group of the anhydride in glacial acetic acid at 60–80°C.
- Cyclodehydration : Heating to 120–140°C induces intramolecular cyclization, forming the imide bond.
$$
\text{4-Nitrophthalic anhydride} + \text{4-Ph-thiazol-2-amine} \xrightarrow{\text{AcOH, Δ}} \text{Target compound} + \text{H}_2\text{O}
$$
Optimization and Challenges
- Solvent selection : Acetic acid facilitates both solubility and catalysis, though DMF may enhance reaction rates at higher temperatures.
- Nitration regioselectivity : Using pre-nitrated phthalic anhydride avoids competing nitration side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from DMSO/water yields >90% purity.
Alternative Methodologies and Comparative Analysis
Post-functionalization of Isoindoline-dione
Introducing the thiazole group after forming the nitro-substituted core involves halogenation at position 2, followed by Suzuki-Miyaura coupling with a thiazole boronic ester. However, this route suffers from low yields (<50%) due to steric hindrance and electronic deactivation by the nitro group.
Microwave-assisted Synthesis
Microwave irradiation (150°C, 20 min) in DMF accelerates the condensation step, reducing reaction time from 12 h to 30 min while maintaining yields at 85%.
Table 1. Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Conventional condensation | 78 | 92 | Scalability |
| Microwave-assisted | 85 | 95 | Time efficiency |
| Post-functionalization | 45 | 88 | Modularity |
Structural Elucidation and Characterization
Spectroscopic Data
- FT-IR : Strong absorptions at 1715 cm$$^{-1}$$ (imide C=O) and 1520 cm$$^{-1}$$ (NO$$_2$$ symmetric stretch).
- $$^1$$H NMR (DMSO-$$d_6$$): δ 8.45 (d, 1H, aromatic), 8.02 (s, 1H, thiazole-H), 7.75–7.40 (m, 5H, Ph).
- MS (ESI+) : m/z 394.05 [M+H]$$^+$$, consistent with molecular formula $$ \text{C}{18}\text{H}{10}\text{N}3\text{O}4\text{S} $$.
Industrial and Pharmacological Relevance
Scale-up Considerations
Biological Activity
While the target compound’s bioactivity remains underexplored, structural analogs demonstrate COX-2 inhibition and antimycobacterial properties, suggesting therapeutic potential.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and high yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce nitroso or other oxidized forms. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical properties .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly as an anticonvulsant and antipsychotic agent . Research indicates that it interacts with the dopamine receptor D2 , acting as an allosteric modulator that influences dopaminergic signaling pathways crucial for various neurological functions .
Biological Studies
Due to its ability to interact with biological molecules, 4-Nitro-2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione is useful in studying enzyme mechanisms and protein-ligand interactions. Its unique structure allows for the exploration of enzyme activity modulation, which is essential in drug development .
Organic Synthesis
This compound serves as a building block for synthesizing more complex organic molecules. It is utilized in various organic reactions, contributing to the development of new materials and compounds with specific properties .
Dye and Pigment Production
In industrial applications, this compound is employed in the production of dyes and pigments. Its vibrant color properties make it suitable for use in textiles and coatings .
Case Studies
Case Study 1: Anticonvulsant Activity
A study evaluated the anticonvulsant effects of various isoindoline derivatives, including this compound. The results indicated significant activity against induced seizures in animal models, suggesting potential for therapeutic use in epilepsy management .
Case Study 2: Interaction with Dopamine Receptors
Research focused on the interaction of this compound with dopamine receptors revealed that it functions as an allosteric modulator. This was demonstrated through binding assays that showed enhanced receptor activity upon administration of the compound in vitro .
Mechanism of Action
The mechanism of action of 4-Nitro-2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group and phenylthiazolyl moiety can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its interaction with receptors can alter signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- Nitro Groups: Nitro-substituted derivatives (e.g., target compound and ) exhibit higher molecular weights and melting points compared to non-nitro analogs due to increased polarity .
- Heterocyclic Moieties: Thiazole (target compound) vs. imidazole or triazolidine alters electronic properties and biological interactions.
Spectroscopic Profiles
- IR Spectroscopy: The target compound’s nitro group would show strong asymmetric (~1520 cm⁻¹) and symmetric (~1350 cm⁻¹) NO₂ stretches, absent in non-nitro analogs . Thiazole C=S and C-N stretches (~690 cm⁻¹ and ~1250 cm⁻¹) differentiate it from imidazole derivatives .
- NMR : The nitro group deshields adjacent protons, causing downfield shifts in ¹H NMR (cf. compound 13c in ). The 4-phenylthiazole moiety would display aromatic protons as multiplets at δ 7.2–8.5 .
Biological Activity
4-Nitro-2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the isoindoline-1,3-dione derivatives, characterized by a unique structural framework that includes an isoindoline core with a dione functionality at positions 1 and 3, and various substituents that influence its chemical and biological properties. The presence of both nitro and phenylthiazolyl groups contributes to its activity.
Target Interaction
The primary biological target of this compound is the Dopamine Receptor D2 . This compound acts as an allosteric modulator at the receptor's binding site, influencing dopaminergic signaling pathways, which are crucial in various physiological processes and diseases.
Biochemical Pathways
Through in silico analyses, it has been suggested that this compound may enhance or inhibit dopaminergic signaling, potentially offering therapeutic benefits in conditions like schizophrenia and Parkinson's disease.
Anticancer Properties
Recent studies have highlighted the antitumor activity of this compound. The National Cancer Institute (NCI) evaluated its efficacy against a panel of human tumor cell lines, revealing significant antimitotic activity. The mean GI50 (the concentration required to inhibit cell growth by 50%) was reported at approximately 15.72 μM , indicating strong potential as an anticancer agent .
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| A549 (Lung cancer) | 15.72 | 50.68 |
| MCF7 (Breast cancer) | 12.53 | 45.00 |
| HeLa (Cervical cancer) | 18.00 | 55.00 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that it exhibits moderate to good activity against both Gram-positive and Gram-negative bacteria .
Pharmacokinetics
In silico pharmacokinetic evaluations suggest that isoindoline derivatives like this compound possess favorable drug-like properties, including good absorption and distribution characteristics. The compound's potential for oral bioavailability is also supported by its chemical structure.
Case Study: Antitumor Efficacy
A specific study conducted by the NCI assessed the compound's effectiveness across multiple cancer cell lines using a single-dose assay protocol. The results demonstrated a consistent inhibition of cell growth across various types of cancer cells, underscoring the compound's broad-spectrum antitumor potential .
Research on Mechanism
Further research into the mechanisms revealed that the interaction with dopamine receptors could also influence neuroprotective pathways, suggesting potential applications in neurodegenerative diseases alongside its anticancer effects .
Q & A
Q. What are the standard synthetic routes for preparing 4-Nitro-2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione?
Methodological Answer: The synthesis typically involves condensation reactions between thiourea derivatives and nitro-substituted isoindoline precursors. For example, refluxing a mixture of 1-(1,3-dioxoisoindolin-2-yl)thiourea, chloroacetic acid, and sodium acetate in glacial acetic acid for 5 hours yields thiazole-isoindoline hybrids . Key parameters include:
- Reaction Temperature: Reflux conditions (~110–120°C for acetic acid).
- Catalyst: Sodium acetate to deprotonate intermediates.
- Purification: Recrystallization from DMF-ethanol (1:2) to isolate pure crystals.
Table 1: Example Reaction Conditions
| Component | Amount (mmol) | Role |
|---|---|---|
| Thiourea derivative | 4.5 | Core reactant |
| Chloroacetic acid | 4.5 | Cyclization agent |
| Sodium acetate | 9.0 | Base catalyst |
| Reaction time | 5 hours | Optimal yield |
Q. Which spectroscopic methods are most effective for characterizing the structural features of this compound?
Methodological Answer:
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., nitro groups at ~1520 cm⁻¹, carbonyl stretches at ~1700 cm⁻¹) .
- X-ray Crystallography: Resolves crystal packing and confirms stereochemistry, as demonstrated in related thiazolidinone derivatives .
- NMR Spectroscopy: ¹H/¹³C NMR assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon connectivity .
Q. How do the functional groups in this compound influence its reactivity and potential biological activity?
Methodological Answer:
- Nitro Group (NO₂): Enhances electrophilicity, enabling nucleophilic substitution reactions. It may also contribute to redox-mediated biological activity (e.g., antimicrobial or anticancer effects) .
- Thiazole Ring: Acts as a hydrogen-bond acceptor, influencing solubility and interactions with biological targets like enzymes .
- Isoindoline-1,3-dione Core: Provides rigidity to the structure, affecting binding affinity in receptor-ligand systems .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?
Methodological Answer: Use factorial design to systematically evaluate variables:
- Factors: Temperature, solvent polarity, catalyst concentration.
- Response Surface Methodology (RSM): Models interactions between variables to identify optimal conditions . For example, increasing acetic acid volume may improve solubility but reduce reaction rate. Pilot experiments should prioritize purity over yield, as nitro groups can decompose under excessive heat .
Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack .
- Molecular Dynamics (MD): Simulates interactions with biological membranes or proteins, leveraging the thiazole ring’s affinity for cysteine residues .
- QSAR Modeling: Links structural descriptors (e.g., logP, polar surface area) to bioactivity data for lead optimization .
Q. How should conflicting data regarding the biological activity of this compound be analyzed and resolved?
Methodological Answer:
- Comparative Analysis: Replicate experiments using standardized protocols (e.g., fixed concentration ranges, cell lines) to isolate variables .
- Purity Verification: Use HPLC (C18 column, acetonitrile-water gradient) to confirm compound integrity, as impurities from nitro group decomposition may skew results .
- Theoretical Alignment: Reconcile discrepancies by linking observed bioactivity to electronic properties (e.g., nitro reduction potential) predicted by DFT .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
